

A Technical Guide to D-Valine-d8: Commercial Availability, Cost, and Applications

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Compound of Interest

Compound Name: *D-Valine-d8*

Cat. No.: *B15554495*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **D-Valine-d8**, a deuterated analogue of the amino acid D-valine. This guide details its commercial availability and cost, and explores its applications as an internal standard in quantitative analysis and as a tracer in metabolic research. Detailed experimental protocols and workflow diagrams are provided to support researchers in drug development and various scientific fields.

Commercial Availability and Cost

D-Valine-d8, along with its L- and DL-isomers, is available from several commercial suppliers. The cost can vary based on the isotopic and chemical purity, quantity, and the specific supplier. Below is a summary of commercially available deuterated valine products. Researchers should note the stereoisomer (D, L, or DL) that is appropriate for their specific application.

Supplier	Product Name	Catalog Number	Isotopic Purity	Chemical Purity	Quantity	List Price (USD)
Sigma-Aldrich	L-Valine-d8	486027-1G	≥98 atom % D	≥98% (CP)	1 g	\$1,064.00
Cambridge Isotope Laboratories, Inc.	L-Valine (D ₈ , 98%)	DLM-488-0.5	98%	98%+	0.5 g	\$708.00[1]
Cayman Chemical	L-Valine-d8	34830	>99% deuterated forms (d1-d8)	Not Specified	10 mg	€424.00
MedChem Express	D-Valine-d8	HY-I1124A	Not Specified	Not Specified	1 mg	Contact for price
CDN Isotopes	D-Valine-d8	CDN-D-5894	98 atom % D	99% (Enantiomeric)	50 mg	Contact for price
LGC Standards	DL-Valine-d8	CDN-D-1698	98 atom % D	min 98%	0.25 g	Contact for price
Simson Pharma Limited	L-Valine-D8	L290002	Not Specified	Not Specified	Not Specified	Contact for price[2]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Applications in Research

Stable isotope-labeled compounds like **D-Valine-d8** are powerful tools in metabolic research and analytical chemistry.[3][4] The primary applications include its use as an internal standard for accurate quantification of D-valine and as a tracer to study metabolic pathways.

Internal Standard for Quantitative Analysis by Mass Spectrometry

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), deuterated analogues are considered the gold standard for internal standards.[5] This is because their chemical and physical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization. The mass difference allows for their distinct detection by the mass spectrometer, enabling accurate correction for experimental variability.[6]

Tracer in Metabolic Flux Analysis

D-Valine-d8 can be introduced into biological systems to trace the metabolic fate of D-valine. [7] While L-valine is the proteinogenic enantiomer, D-amino acids are known to be present and have biological roles in various organisms. By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can elucidate metabolic pathways and quantify their fluxes.[7]

Experimental Protocols

Quantification of Valine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general method for the quantification of valine in human plasma using a deuterated valine internal standard.

3.1.1. Materials and Reagents

- D-Valine or L-Valine standard
- **D-Valine-d8** or L-Valine-d8 internal standard
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Human plasma (drug-free)

- Deionized water

3.1.2. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample, add 300 μ L of ice-cold acetonitrile containing the deuterated valine internal standard at a known concentration (e.g., 50 ng/mL).^[5]
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., water with 0.1% formic acid).^[5]
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Method

- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient appropriate for the separation of valine from other plasma components.
- Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte (valine) and the internal standard (valine-d8).

3.1.4. Method Validation

The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to established guidelines for bioanalytical method validation.[5]

Metabolic Flux Analysis using a Deuterated Tracer

This protocol outlines a general approach for using **D-Valine-d8** as a tracer in cell culture experiments.

3.2.1. Cell Culture and Labeling

- Culture cells in a standard growth medium.
- Replace the standard medium with a medium containing a known concentration of **D-Valine-d8**.
- Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled valine.

3.2.2. Metabolite Extraction

- Quench the metabolic activity of the cells rapidly (e.g., by washing with ice-cold saline).
- Extract the intracellular metabolites using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).

3.2.3. LC-MS/MS Analysis

- Analyze the cell extracts by LC-MS/MS to identify and quantify the deuterated downstream metabolites of D-valine.
- The mass shift due to the deuterium atoms will allow for the differentiation of labeled and unlabeled metabolites.

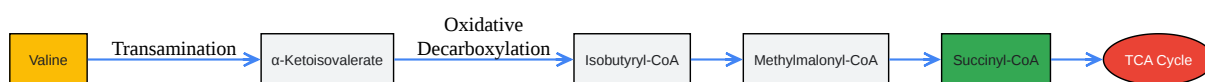
3.2.4. Data Analysis

The isotopic enrichment patterns in the downstream metabolites can be used to calculate the flux through specific metabolic pathways.[6]

Visualizations

Valine Catabolism Pathway

The following diagram illustrates the catabolic pathway of valine. When **D-Valine-d8** is used as a tracer, the deuterium labels can be tracked as the molecule is metabolized through these steps.

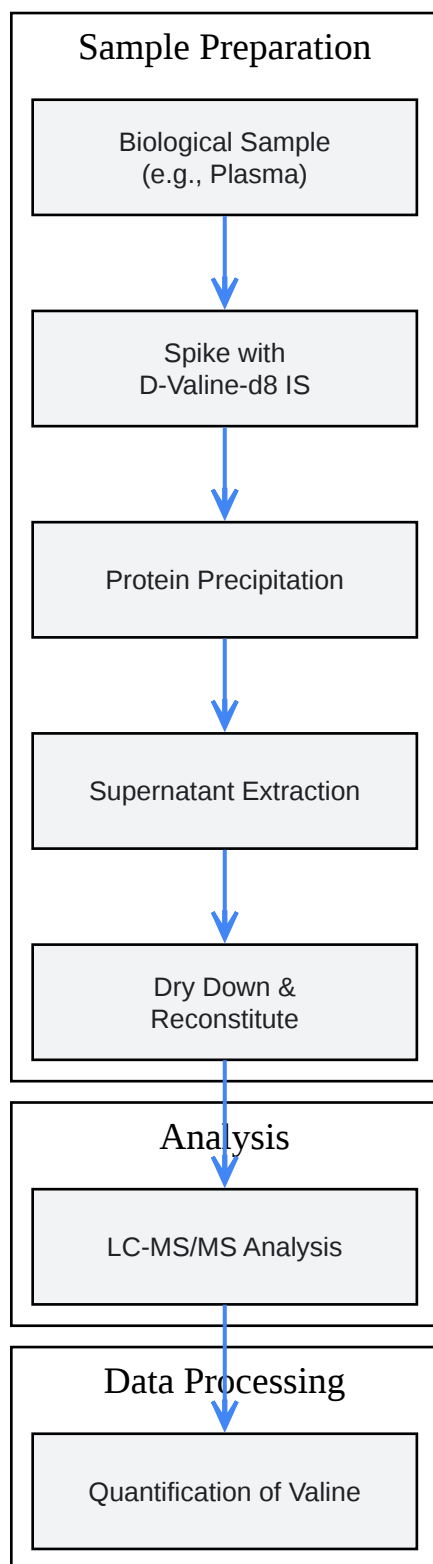


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Caption: The catabolic pathway of valine, leading to the production of succinyl-CoA which enters the TCA cycle.[2][8]

Experimental Workflow for Quantitative Analysis

The diagram below outlines a typical workflow for the quantification of valine in a biological sample using a deuterated internal standard.



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Caption: A generalized experimental workflow for the quantification of valine in biological samples.

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